Oct-3-ynyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16491-59-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
oct-3-ynyl acetate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-5,8-9H2,1-2H3 |
InChI Key |
KNTSDHAMKRDSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCOC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Oct 3 Ynyl Acetate and Analogous Alkynyl Acetates
Conventional Esterification Approaches for Alkynols
Traditional methods for the synthesis of oct-3-ynyl acetate (B1210297) from its corresponding alcohol, oct-3-yn-1-ol, primarily involve well-established esterification reactions. These can be performed under either acidic or basic conditions.
Acid-Catalyzed Esterification Mechanisms
Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for producing esters from a carboxylic acid and an alcohol. masterorganicchemistry.com In the case of oct-3-ynyl acetate, this involves the reaction of oct-3-yn-1-ol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of acetic acid by the catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of oct-3-yn-1-ol. masterorganicchemistry.com The subsequent transfer of a proton and elimination of a water molecule yields the final ester product, this compound. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, it is common to use an excess of the alcohol or to remove the water as it is formed. masterorganicchemistry.com
A laboratory-scale synthesis of this compound can be achieved by reacting oct-3-yn-1-ol with acetic anhydride (B1165640) in the presence of a few drops of concentrated sulfuric acid. d-nb.info The mixture is typically stirred at room temperature and then heated to ensure the completion of the reaction. d-nb.info Purification via column chromatography can yield the desired product. d-nb.info
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |
| Oct-3-yn-1-ol | Acetic Anhydride | H₂SO₄ | Room temp, then 70°C | This compound | 65-75% |
Base-Mediated Acetylation Pathways
Base-mediated acetylation provides an alternative route to acid-catalyzed methods. In these pathways, the alkoxide is generated from the alcohol using a base, which then acts as a nucleophile. Common reagents for this transformation include acetyl chloride or acetic anhydride in the presence of a base like pyridine (B92270) or a tertiary amine.
The mechanism involves the deprotonation of the oct-3-yn-1-ol by the base to form the more nucleophilic oct-3-yn-1-oxide. This alkoxide then attacks the electrophilic carbonyl carbon of acetyl chloride or acetic anhydride. In the case of acetyl chloride, the chloride ion is expelled as a leaving group. With acetic anhydride, an acetate ion is the leaving group. The base also serves to neutralize the acidic byproduct (HCl or acetic acid) formed during the reaction.
Advanced Synthetic Strategies for Alkynyl Acetates
Modern synthetic chemistry offers a range of advanced strategies for the preparation of alkynyl acetates, providing greater efficiency, selectivity, and the ability to construct more complex molecular architectures.
Metal-Catalyzed Coupling Reactions in Alkyne Functionalization
Transition metal catalysis has revolutionized the synthesis of alkynes and their derivatives. nih.gov Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for forming carbon-carbon bonds between sp-hybridized carbons and sp²- or sp³-hybridized carbons. nih.govrsc.org While not a direct method for synthesizing the acetate group, these reactions are crucial for creating the alkynyl backbone, which can then be functionalized. For instance, a terminal alkyne can be coupled with a vinyl or aryl halide, and the resulting alcohol can then be esterified to the corresponding acetate. asianpubs.org
Recent advancements include the development of palladium-catalyzed methods for the coupling of haloalkynes with allyl acetate to stereoselectively synthesize (Z)-β-haloenol acetates. acs.org Furthermore, cobalt nanoparticles have been employed as heterogeneous catalysts for the oxidative cleavage and esterification of alkynes, offering a novel route to ester formation. nih.gov
| Metal Catalyst | Reaction Type | Substrates | Product Type |
| Palladium | Cross-coupling | Haloalkynes, Allyl acetate | (Z)-β-haloenol acetates |
| Cobalt | Oxidative Esterification | Alkynes, Oxygen | Esters |
| Rhodium | Cross-Alkyne Cyclotrimerization | Alkynes, Enol acetates | Substituted benzenes |
Chemo- and Regioselective Synthesis of Complex Alkynyl Acetates
Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules containing multiple functional groups. Modern catalytic systems have been developed to address this. For example, cationic rhodium(I) complexes have been shown to catalyze the chemo- and regioselective formal cross-cyclotrimerization of alkynes with enol acetates. acs.org This allows for the construction of highly substituted benzene (B151609) rings with precise control over the substitution pattern. acs.org
Catalyst-controlled intramolecular carbocyclization of 2-alkynyl aryl ketones demonstrates how the choice of metal catalyst can dictate the reaction outcome. nih.gov Rhodium(III) catalysis leads to 1-indanones via a 5-exo-dig cyclization, while copper(I) catalysis yields 1-naphthols through a 6-endo-dig pathway. nih.gov Such selective transformations are crucial for building complex molecular frameworks that may incorporate an alkynyl acetate moiety or be precursors to it.
A Brønsted acid-catalyzed reaction between isoindolinone-derived propargylic alcohols and aromatic nucleophiles has been developed for the chemo- and regioselective synthesis of spiroisoindolinone indenes. irb.hr This reaction proceeds through an intercepted Meyer-Schuster rearrangement followed by an intramolecular Friedel-Crafts alkylation. irb.hr
Stereoselective Synthesis of Chiral Alkynyl Acetate Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Several stereoselective methods for the synthesis of chiral alkynyl acetates and related structures have been developed.
One approach involves the use of chiral catalysts. For instance, rhodium catalysts with chiral phosphine-phosphite ligands have been successfully used for the highly enantioselective hydrogenation of (Z)-1-alkyl-2-arylvinyl acetates, producing valuable chiral homobenzylic esters with up to 99% enantiomeric excess. acs.org Another strategy employs sequential catalysis, where a palladium-catalyzed cross-coupling of alkynes generates a stereodefined enyne, which then undergoes a regio- and enantioselective copper-catalyzed conjugate reduction to yield chiral β-alkynyl carbonyl and sulfonyl derivatives. rsc.org
The synthesis of chiral 3-aryl-1-alkynes has been achieved with high regioselectivity and stereoselectivity through the cross-coupling of bromoallenes with arylbromocuprates. researchgate.net This method allows for the creation of quaternary stereogenic centers.
| Method | Catalyst/Reagent | Substrate | Product | Key Feature |
| Asymmetric Hydrogenation | Rhodium with chiral phosphine-phosphite ligands | (Z)-1-alkyl-2-arylvinyl acetates | Chiral homobenzylic esters | High enantioselectivity (up to 99% ee) |
| Sequential Catalysis | Palladium acetate, Copper(I) acetate with chiral ligands | Terminal alkynes, Acetylenic esters | Chiral β-alkynyl carbonyl derivatives | Regio- and enantioselective reduction |
| Cross-Coupling | Arylbromocuprates | Bromoallenes | Chiral 3-aryl-1-alkynes | High regio- and stereoselectivity |
Biocatalytic Approaches to Alkynyl Acetate Synthesis
The pursuit of greener and more selective chemical transformations has led to the exploration of biocatalysis for the synthesis of complex molecules like this compound and its analogs. Enzymes, particularly lipases, have demonstrated significant potential in catalyzing the formation of ester bonds with high chemo-, regio-, and enantioselectivity under mild reaction conditions. These biocatalytic methods, primarily centered around enzymatic transacylation and esterification, offer a sustainable alternative to traditional chemical routes.
Enzymatic Transacylation and Esterification Reactions
Enzymatic acylation is a powerful tool for the synthesis of alkynyl acetates. This process typically involves the use of a lipase (B570770) to catalyze the transfer of an acyl group from an acyl donor to an alkynyl alcohol. The two main strategies employed are direct esterification of the alcohol with acetic acid and, more commonly, transesterification with an activated acyl donor like vinyl acetate or an alkyl acetate.
Lipases are frequently used as biocatalysts for preparing enantiomerically pure compounds. nih.gov Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is a versatile and widely used enzyme for these transformations due to its broad substrate scope and high stability in organic solvents. nottingham.ac.ukchemrxiv.org The mechanism of transesterification catalyzed by a lipase involves a two-step process. First, the nucleophilic serine residue in the enzyme's active site attacks the carbonyl group of the acyl donor, forming a tetrahedral intermediate. This intermediate then collapses to release the alcohol or vinyl alcohol portion of the donor and forms a stable acyl-enzyme complex. In the second step, the alkynyl alcohol attacks the acyl-enzyme complex, creating another tetrahedral intermediate which then resolves into the desired alkynyl acetate and the regenerated free enzyme. ijsrset.com
A key application of this methodology is the kinetic resolution of racemic alkynyl alcohols. In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of a highly enantioenriched acetate and the corresponding unreacted alcohol enantiomer. For instance, the efficient enzymatic resolution of (±)-oct-1-yn-3-ol has been demonstrated using Candida antarctica lipase with vinyl acetate as the acyl donor in diisopropyl ether. thieme-connect.de This reaction yielded the (S)-acetate with 90% enantiomeric excess (ee) and the unreacted (R)-alcohol with 85% ee at a 40% conversion. thieme-connect.de This highlights the capability of biocatalysts to produce chiral building blocks that are valuable in the synthesis of complex bioactive molecules.
The choice of acyl donor is critical for the success of the transesterification. Vinyl acetate is often preferred because its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction essentially irreversible and driving it towards the product. ijsrset.com Other acyl donors, such as isopropenyl acetate and various alkyl acetates, have also been successfully employed. thieme-connect.de
Spectroscopic Characterization and Advanced Analytical Methodologies in Oct 3 Ynyl Acetate Research
Vibrational Spectroscopy Studies
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule like oct-3-ynyl acetate (B1210297). The analysis focuses on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds within the molecule.
For oct-3-ynyl acetate, two primary functional groups provide characteristic signals: the ester group and the internal alkyne.
Ester Group (C=O and C-O stretching): The most prominent feature of an ester is the carbonyl (C=O) stretching vibration, which gives rise to a strong, sharp absorption band. For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹. uobabylon.edu.iqspectroscopyonline.com Additionally, the C-O stretching vibrations of the ester linkage produce strong bands in the fingerprint region, generally between 1300 and 1000 cm⁻¹. spectroscopyonline.com
Internal Alkyne (C≡C stretching): The carbon-carbon triple bond (C≡C) stretch of an internal alkyne is found in a relatively uncongested region of the IR spectrum, from 2260-2100 cm⁻¹. uobabylon.edu.iqxula.edu However, the intensity of this absorption is highly dependent on the symmetry of the alkyne. In symmetrical or near-symmetrical internal alkynes, the change in dipole moment during the C≡C stretching vibration is minimal, resulting in a very weak or sometimes entirely absent peak. utdallas.eduwpmucdn.comlibretexts.org Given the structure of this compound, a weak absorption is expected in this region. Unlike terminal alkynes, there will be no sharp C-H stretching peak around 3300 cm⁻¹. utdallas.edulibretexts.org
The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
|---|---|---|---|
| 2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) | Medium to Strong |
| 2260-2100 | C≡C stretch | Internal Alkyne | Weak to Very Weak |
| 1750-1735 | C=O stretch | Ester | Strong |
| 1470-1430 | C-H bend | Alkyl (CH₂) | Variable |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy, particularly for analyzing the carbon-carbon triple bond. While the C≡C stretch is often weak in the IR spectrum of internal alkynes, it typically produces a strong and sharp signal in the Raman spectrum. nih.govmdpi.com This is because the polarizability of the C≡C bond changes significantly during vibration, a key requirement for a Raman-active mode.
The Raman spectrum of this compound is expected to show a distinct peak for the internal alkyne C≡C stretch at a higher wavenumber than terminal alkynes, generally 2200 cm⁻¹ or higher. acs.org Studies on related alkynyl compounds have shown that the exact frequency can be influenced by substituent effects. acs.org The C≡C stretching vibration appears in a spectral window (around 1800-2800 cm⁻¹) that is often free from interference from other biological or organic molecules, making it an excellent diagnostic marker. nih.govresearchgate.net The carbonyl (C=O) stretch of the ester group is also Raman active, typically appearing in the 1665–1750 cm⁻¹ range, though its intensity can vary. researchgate.net
Table 2: Key Raman Signatures for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Raman Intensity |
|---|---|---|---|
| >2200 | C≡C Stretch | Internal Alkyne | Strong, Sharp |
| 1750-1665 | C=O Stretch | Ester | Variable |
Computational Vibrational Analysis (e.g., Density Functional Theory)
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and interpreting the vibrational spectra (both IR and Raman) of molecules. nepjol.infobrehm-research.de By creating a theoretical model of this compound, researchers can calculate its equilibrium geometry and harmonic vibrational frequencies. acs.orgacs.orgchem-soc.si
These calculated frequencies, though often systematically different from experimental values, can be corrected using scaling factors to achieve excellent agreement with experimental data. spectroscopyonline.com DFT calculations are invaluable for:
Assigning experimental peaks: They help to definitively assign complex vibrational modes in the fingerprint region of the spectrum that are difficult to interpret from empirical data alone. nepjol.infonih.gov
Confirming molecular structure: Agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure.
For instance, DFT calculations at a level like B3LYP/6-311++G(d,p) could provide detailed potential energy distribution (PED) analysis for each vibrational mode, clarifying the contributions of stretching, bending, and torsional motions to each observed peak. researchgate.net
Chromatographic Separation Techniques for Research Applications
Chromatography is indispensable for the isolation, purification, and quantitative analysis of this compound in research settings. The choice of technique depends on the specific goals of the analysis, such as assessing volatility, determining purity, or resolving stereoisomers of related compounds.
Gas Chromatography (GC) for Volatile Alkynyl Acetates
Gas chromatography (GC) is the premier method for analyzing volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column.
A typical GC method for an alkynyl acetate would involve:
Column: A non-polar or mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5), is often suitable. cabidigitallibrary.org
Carrier Gas: Helium or hydrogen is used as the inert carrier gas. cabidigitallibrary.org
Temperature Program: A programmed temperature ramp, for example, starting at 60°C and increasing to 300°C, allows for the separation of compounds with different boiling points. rjpbcs.com
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) is coupled to the GC, a technique known as GC-MS. mdpi.comijhsr.org
GC is highly effective for assessing the purity of a synthesized batch of this compound and for quantifying its presence in complex mixtures.
Table 3: Example Gas Chromatography (GC) Parameters for Alkynyl Acetate Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-5 MS (30 m x 0.25 mm x 0.25 µm) | Separation based on boiling point and polarity. cabidigitallibrary.org |
| Injector Temp. | 250-280°C | Ensures complete vaporization of the sample. cabidigitallibrary.org |
| Oven Program | Start at 60°C, ramp 10°C/min to 300°C | Separates components over a range of volatilities. rjpbcs.com |
| Carrier Gas | Helium at 1 mL/min | Transports the analyte through the column. cabidigitallibrary.org |
| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) | Identification and/or quantification. |
Chiral Chromatography for Enantiomeric Resolution
Chiral chromatography is a specialized form of chromatography used to separate enantiomers—non-superimposable mirror-image molecules. nih.govwikipedia.org It is important to note that This compound is an achiral molecule ; it does not have a stereocenter and therefore does not exist as enantiomers. As such, chiral chromatography is not applicable for its own separation.
However, this technique is critically important in the analysis of structurally related chiral alkynyl acetates. For example, if the alcohol precursor to the acetate were chiral (e.g., oct-1-en-3-ol), the resulting acetate (oct-1-en-3-yl acetate) would be chiral. mdpi.com The enantiomeric excess (ee) of such compounds is often determined using chiral HPLC or chiral GC. mdpi.comnih.gov
The separation is achieved by using a chiral stationary phase (CSP). nih.govmdpi.com These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, causing one to be retained longer on the column than the other. researchgate.net
Common CSPs: Polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support are widely used and effective for a broad range of chiral compounds, including those with ester functionalities. nih.govgcms.cz
Application: In synthetic chemistry, chiral chromatography is essential for determining the success of an enantioselective reaction or a kinetic resolution process, where one enantiomer is selectively reacted or formed. mdpi.comgoogle.com For alkynes that are difficult to resolve directly, they can be complexed with a metal like cobalt to create a chiral complex, which can then be separated on a chiral column. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Oct-1-en-3-ol |
| Oct-1-en-3-yl acetate |
| 3-hexyne |
Role and Applications of Oct 3 Ynyl Acetate in Advanced Chemical Research Paradigms
Synthetic Building Blocks in Organic Chemistry
In the field of organic synthesis, oct-3-ynyl acetate (B1210297) is valued as a building block, providing a foundation for the construction of more complex molecules. thegoodscentscompany.combeilstein-journals.org Its bifunctional nature allows for a wide range of chemical transformations.
The synthesis of oct-3-ynyl acetate can be achieved through the acid-catalyzed esterification of oct-3-yn-1-ol with acetic anhydride (B1165640). vulcanchem.com This reaction typically employs a strong acid catalyst, such as sulfuric acid, to facilitate the nucleophilic attack of the alcohol on the acetic anhydride. vulcanchem.comd-nb.info The triple bond and the ester group present in this compound are reactive sites for various functionalization reactions. For instance, the triple bond can undergo reduction to form oct-3-enyl acetate through catalytic hydrogenation. vulcanchem.com The ester group can be hydrolyzed under basic conditions to regenerate oct-3-yn-1-ol. vulcanchem.com
| Reaction Type | Reagents | Product |
| Esterification | oct-3-yn-1-ol, acetic anhydride, H₂SO₄ | This compound |
| Reduction | H₂/Pd-BaSO₄ | oct-3-enyl acetate |
| Hydrolysis | NaOH/H₂O | oct-3-yn-1-ol |
Table 1: Key Reactions of this compound
Precursors for Complex Bioactive Molecule Synthesis in Chemical Biology Research
The development of new synthetic strategies is crucial for accessing novel bioactive molecules that can be used in drug discovery and to study biological processes. chemrxiv.orgazolifesciences.comnih.gov this compound serves as a precursor in the synthesis of complex molecules with potential biological activity. thegoodscentscompany.com The alkyne moiety can participate in various coupling reactions, such as the Sonogashira coupling, to form more elaborate carbon skeletons. asianpubs.org These skeletons are often found in natural products and other biologically active compounds. azolifesciences.comnih.gov The ability to introduce the this compound unit allows for the systematic modification of a molecule's structure, which is a key aspect of creating compound libraries for screening purposes in drug discovery. azolifesciences.com
Intermediates in Multistep Natural Product Synthesis
Natural products often possess intricate molecular architectures that present significant challenges to synthetic chemists. researchgate.netmdpi.com this compound can function as an intermediate in the multistep total synthesis of such complex natural products. orgsyn.org Its structure can be strategically incorporated into a larger molecule and then further modified in subsequent steps. For example, the alkyne can be transformed into other functional groups or used to construct ring systems through cycloaddition reactions. researchgate.net This versatility makes it a valuable component in the synthetic chemist's toolbox for assembling the complex frameworks of natural products. nih.gov
Model Compounds in Mechanistic Organic Chemistry
The study of reaction mechanisms provides fundamental insights into how chemical transformations occur. This compound can be employed as a model compound to investigate these mechanisms.
Investigations of Structure-Activity Relationships in Volatile Organic Compounds (VOCs)
Volatile organic compounds (VOCs) play a crucial role in plant communication and defense. nih.gov Understanding the relationship between the structure of a VOC and its biological activity is a key area of research. nih.gov While direct studies on this compound are not prevalent, research on structurally related compounds like (Z)-3-hexen-1-yl acetate provides a framework for how such investigations are conducted. nih.gov In these studies, systematic modifications are made to the lead compound's structure, and the resulting changes in biological activity, such as the induction of defense-related genes in plants, are measured. nih.gov This approach helps to identify the key structural features required for activity. nih.gov For a compound like this compound, researchers would investigate the importance of the alkyne, the position of the triple bond, the length of the carbon chain, and the nature of the ester group for its biological function.
| Structural Feature | Potential Impact on Activity |
| Alkyne group | May be essential for binding to a receptor or for undergoing a specific chemical reaction. |
| Position of the triple bond | Could influence the overall shape of the molecule and its fit within a binding site. |
| Carbon chain length | Can affect the compound's volatility and its ability to traverse biological membranes. |
| Ester group | May be important for solubility or could be hydrolyzed to release the active alcohol form. |
Table 2: Hypothetical Structure-Activity Relationships for this compound as a VOC
Probes for Understanding Enzymatic Selectivity and Catalysis
Enzymes are highly selective catalysts, and understanding the basis of this selectivity is a major goal in biochemistry and chemical biology. acs.orgnih.gov Substrate analogs, like this compound, can be used as probes to explore the active sites of enzymes. nih.gov By comparing the binding and turnover of the analog to that of the natural substrate, researchers can gain insights into the steric and electronic requirements of the enzyme's active site. researchgate.net For example, an enzyme that normally processes a saturated substrate might show reduced or no activity with this compound due to the rigid, linear geometry of the alkyne. This would suggest that the active site cannot accommodate this shape. Conversely, if the enzyme does process the alkyne-containing substrate, it could provide opportunities to study the mechanism of reactions involving triple bonds. nih.gov
Research in Chemoecology and Interspecies Chemical Communication (Mechanistic Studies)
Chemoecology is the study of the chemical interactions between living organisms. Bacteria, for instance, use a variety of chemical signals to communicate with each other and with other organisms, influencing processes like growth and development. nih.govmdpi.com While specific research on the role of this compound in this context is limited, the general principles of chemoecology provide a framework for its potential involvement. Small, volatile molecules often serve as semiochemicals, mediating these interactions. The structural features of this compound make it a candidate for such a role. Mechanistic studies in this area would involve identifying the compound in a biological system, determining its behavioral or physiological effects on other organisms, and elucidating the biosynthetic and receptor pathways involved.
Investigation of Chemical Signal Pathways in Biological Systems
Chemical signaling is a fundamental process in which cells communicate through chemical messengers. While specific studies on this compound's role in these pathways are not extensively documented, the bioactivity of structurally similar propargyl acetate derivatives and other C8 compounds suggests potential areas of investigation.
Propargyl acetate derivatives, which share the acetylenic functional group with this compound, have been a subject of interest in medicinal chemistry. For instance, certain propargyl acetate compounds have demonstrated anti-mycobacterial properties. vulcanchem.com Research into these derivatives suggests that their mechanism of action may involve the inhibition of cell wall synthesis or interference with critical mycobacterial enzymes. vulcanchem.com The internal ester configuration, as seen in this compound, may influence bioavailability compared to terminal esters. vulcanchem.com
Furthermore, the triple bond in alkynyl-containing natural products is often a key driver of their bioactivity. nih.gov These functionalities can act as "bioactive warheads" and are of interest in the development of therapeutic agents and probes for chemical biology. nih.gov In the context of cellular signaling, C8-alkynyl modified nucleosides have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, demonstrating that the alkynyl group can be a crucial component for biological function. frontiersin.orgfrontiersin.org This suggests that this compound could potentially interact with biological pathways, although its specific targets and effects remain to be elucidated.
The investigation into how compounds like this compound interact with cellular components is crucial. The activation of signal transduction pathways is a common mechanism, where a ligand binds to a receptor, initiating a cascade of intracellular events. bioone.org The structural features of this compound, particularly the alkynyl group, could allow it to interact with specific receptors or enzymes, thereby modulating signal pathways.
Table 1: Comparative Cytotoxicity of C8-Alkynyl Adenine (B156593) Pyranonucleosides
| Compound | Murine Leukemia (L1210) IC₅₀ (µM) | Human Lymphocyte (CEM) IC₅₀ (µM) | Human Cervix Carcinoma (HeLa) IC₅₀ (µM) |
| 4e | 1.2 | 10.0 | 3.2 |
| II | 2.1 | 7.9 | 5.0 |
| 5-Fluorouracil | 0.16 | 16.0 | 0.4 |
| Data sourced from a study on the cytostatic activity of novel C8-modified adenine pyranonucleosides. frontiersin.org |
Elucidation of Molecular Roles in Attractant Research
In the realm of chemical ecology, many insects rely on volatile organic compounds, including various acetates, for communication, particularly for mating purposes. While there is a lack of direct evidence for this compound acting as an insect attractant, the well-established role of its structural isomers and other similar compounds as pheromones provides a strong basis for its potential in this field.
For example, (E)-2-octenyl acetate has been identified as a putative sex pheromone in the painted bug, Bagrada hilaris. nih.govnih.gov Studies have shown that this compound, produced by males, elicits antennal responses in females and attracts both females and nymphs in laboratory and field settings. nih.govnih.gov Similarly, 1-octen-3-yl acetate is a known component of lavender oil and has been studied in the context of insect olfaction. wikipedia.org The position and configuration of the double bond in these octenyl acetates are critical for their biological activity, and it is plausible that the triple bond in this compound would confer a distinct, yet potentially significant, olfactory signal to certain insect species.
The molecular mechanism of action for such attractants involves their interaction with specific olfactory receptors on the insect's antennae. This binding event triggers a signal transduction pathway, leading to a neural response that results in behavioral changes, such as attraction towards the pheromone source. The structural characteristics of a molecule, including chain length, the presence and position of unsaturation (double or triple bonds), and the functional group, all play a role in determining its binding affinity to these receptors.
Research into fluorinated analogues of insect pheromones has demonstrated that even subtle changes to the chemical structure can significantly alter the biological response, sometimes leading to inhibitory effects. nist.gov This highlights the high degree of specificity in insect olfactory systems. The introduction of a triple bond in this compound, as opposed to the double bond in its more studied isomers, would significantly alter its electronic and steric properties, likely leading to a unique interaction with insect olfactory receptors.
Table 2: Research Findings on Structurally Similar Acetates in Insect Attraction
| Compound | Insect Species | Role | Key Findings |
| (E)-2-Octenyl Acetate | Bagrada hilaris (Painted Bug) | Putative Sex Pheromone | Attracts females and nymphs; elicits electroantennogram (EAG) responses in females. nih.govnih.gov |
| (Z)-13-Hexadecen-11-ynyl Acetate | Thaumetopoea pityocampa (Pine Processionary Moth) | Female Sex Pheromone | The sole component identified in the female pheromone gland; used in traps for monitoring. nist.gov |
| (Z,E)-9,11-Tetradecadienyl Acetate | Spodoptera littoralis (Cotton Leafworm) | Main Pheromone Component | Responses can be suppressed by other volatile compounds, indicating complex interactions in olfactory signaling. beilstein-journals.org |
Theoretical and Computational Chemistry Studies on Oct 3 Ynyl Acetate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. nih.gov These calculations are based on the principles of quantum mechanics and can be broadly categorized into Density Functional Theory (DFT) and ab initio methods. researchgate.net
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. researchgate.netinoe.ro It is particularly effective for studying the electronic properties of molecules like oct-3-ynyl acetate (B1210297). DFT calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netinoe.ro
Research on related conjugated systems has demonstrated the utility of DFT in accurately predicting ¹H NMR chemical shifts, which is crucial for structure elucidation and identifying geometric isomers in solution. researchgate.net For instance, studies on conjugated linolenic acids and hexadecatrienyl acetates have shown that DFT calculations, even with standard functionals like B3LYP, can provide excellent agreement with experimental NMR data. researchgate.net This suggests that DFT would be a valuable tool for characterizing the different conformers of oct-3-ynyl acetate and assigning their spectral signatures.
Furthermore, DFT calculations are employed to investigate the electronic structure and optical properties of complex molecules. researchgate.net For example, in the study of fac-Ir(ppy)₃ derivatives, DFT and time-dependent DFT (TD-DFT) were used to understand how substituents influence absorption and emission colors, providing design guidelines for new materials. researchgate.net While this compound is not a phosphorescent complex, similar DFT approaches could be used to explore its electronic transitions and potential photochemical behavior. The calculated HOMO-LUMO gap can also provide an indication of the molecule's kinetic stability and reactivity. inoe.ro
| Compound | Method | Basis Set | Calculated Property | Finding | Reference |
|---|---|---|---|---|---|
| Ethyl 2-(3-benzoylthioureido)-acetate | B3LYP | 6-311++G(d,p) | HOMO-LUMO gap, Geometric parameters | Good agreement with experimental data. | inoe.ro |
| Conjugated hexadecatrienyl acetate | B3LYP, PBE0, B3LYP-D3, APFD, M06–2X, ωB97XD | Not specified | ¹H NMR chemical shifts | Accurate prediction of δ(¹H) for identifying geometric isomers. | researchgate.net |
| fac-Ir(ppy)₃ derivatives | DFT/TD-DFT | LANL08(f) and 6-31+G* | Electronic structures, Optical properties | Rational design guidelines for color tuning. | researchgate.net |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for the ground and excited states of molecules. researchgate.net
Studies on similar acetate-containing molecules have utilized ab initio calculations to investigate conformational preferences and tautomerism. For example, ab initio molecular orbital calculations have been performed on the intramolecular tautomerism of acetyl derivatives to optimize the structures of keto and enol forms, as well as the transition states connecting them. researchgate.net Research on propyl acetate has employed ab initio methods to aid in the analysis of its vibrational spectra and understand its rotameric forms. researchgate.net
For this compound, ab initio calculations could be used to precisely determine the energies of its different conformers and the barriers to their interconversion. These methods would also be crucial for studying its excited states, providing insights into its potential photochemical reactions. Combined with molecular dynamics, ab initio calculations can also help understand interactions in solution, as demonstrated in studies of cation-acetate interactions in aqueous environments. nih.gov
Density Functional Theory (DFT) Applications to Molecular Properties
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics of a molecule like this compound.
Conformational analysis is essential for understanding the relationship between the three-dimensional structure of a molecule and its properties. For flexible molecules like this compound, which possesses several rotatable bonds, multiple low-energy conformations can exist. A conformational analysis of the related molecule eugenyl acetate, using semiempirical methods, identified two energy minima and one transition state, highlighting the importance of torsional angles in determining the most stable structures. researchgate.net Similarly, a study on conformationally constrained analogues of (Z)-5-decenyl acetate synthesized and tested different isomers that mimic specific conformations of the parent molecule. researchgate.net
MD simulations can be used to explore the conformational space of this compound, identifying the most populated conformers and the pathways for conformational change. This information is critical for interpreting experimental data and understanding how the molecule might interact with other molecules, such as receptors or enzymes. MD simulations have been successfully applied to study the behavior of complex biomolecules and material interfaces, demonstrating their power in elucidating dynamic processes at the atomic scale. nih.govacs.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling reaction pathways and characterizing the associated transition states. researchgate.netacs.org This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products.
For this compound, theoretical modeling could be used to investigate various potential reactions, such as its oxidation, reduction, or participation in cycloaddition reactions. For example, DFT calculations have been used to elucidate the mechanism of Ag(I)-catalyzed oxidative cyclization of related diynamide systems, evaluating the energy profiles of different possible pathways to explain the observed chemoselectivity. acs.org Similarly, computational studies on the isomerization of enol acetates have used DFT to evaluate the feasibility of proposed mechanisms involving sigmatropic shifts and to consider the effect of solvents on the reaction rates. researchgate.net
Environmental Chemical Research and Degradation Studies of Alkynyl Acetates
Biotransformation and Biodegradation Research in Laboratory Systems
Biotransformation and biodegradation refer to the breakdown of organic compounds by living organisms, primarily microorganisms. diva-portal.org
The primary enzymatic pathway for the initial breakdown of oct-3-ynyl acetate (B1210297) in biological systems is expected to be hydrolysis catalyzed by esterase enzymes. researchgate.net Esterases are a broad class of enzymes that cleave ester bonds. This enzymatic hydrolysis would yield the same initial products as chemical hydrolysis: oct-3-yn-1-ol and acetic acid.
Following the initial hydrolysis, the resulting alcohol (oct-3-yn-1-ol) and acetic acid can be further metabolized by microorganisms. Acetic acid is a common metabolite that can be readily utilized by many organisms in their central metabolic pathways. nih.gov The degradation of oct-3-yn-1-ol would likely proceed through oxidation of the alcohol group and eventual cleavage of the carbon chain. The presence of the triple bond may influence the specific enzymatic pathways involved in its further breakdown.
Research on other acetate esters, like cellulose (B213188) acetate, has demonstrated that the rate and extent of enzymatic degradation are influenced by factors such as the degree of substitution. mdpi.com For a simple molecule like oct-3-ynyl acetate, accessibility to the ester bond by enzymes is expected to be high.
While no studies have specifically reported the isolation of microorganisms that degrade this compound, it is plausible that a variety of bacteria and fungi possessing non-specific esterase activity could initiate its degradation. nih.govdtic.mil
Microbial communities from environments contaminated with organic pollutants have been shown to degrade various esters. nih.gov For instance, a mixed microbial population of bacteria and yeasts was capable of degrading butyl acetate. nih.gov It is likely that similar consortia, or individual strains isolated from such consortia, would be capable of utilizing this compound as a carbon source. The isolation of such organisms would typically involve enrichment culture techniques, where soil or water samples are incubated with this compound as the sole carbon source to select for microbes that can thrive on this compound.
Table 2: Potential Microorganisms and Enzymes Involved in this compound Biodegradation
| Microbial Group | Relevant Enzymes | Expected Action |
|---|---|---|
| Bacteria | Esterases, Lipases, Oxidoreductases | Hydrolysis of ester bond, oxidation of alcohol and alkyne moieties |
| Fungi | Esterases, Lipases, Oxidoreductases | Hydrolysis of ester bond, oxidation of alcohol and alkyne moieties |
Further research, including laboratory microcosm studies and the isolation of specific microbial strains, would be necessary to elucidate the precise microbial degradation pathways and kinetics for this compound. nih.govusgs.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
